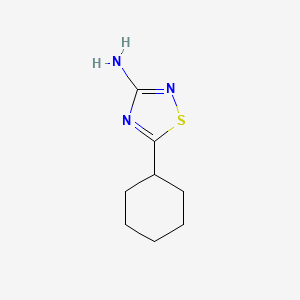

5-Cyclohexyl-1,2,4-thiadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Cyclohexyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the empirical formula C8H13N3S . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amide derivatives has been reported in the literature . For instance, compound 3a was obtained by acetylation of 2a with acetic anhydride, while compounds 3b – c were obtained through the coupling reaction between 2a and the corresponding acid chlorides in anhydrous tetrahydrofuran (THF) .

Molecular Structure Analysis

The molecular structure of “5-Cyclohexyl-1,3,4-thiadiazol-2-amine” can be represented by the SMILES string NC1=NN=C(C2CCCCC2)S1 . The InChI representation is 1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) .

Physical and Chemical Properties Analysis

“5-Cyclohexyl-1,3,4-thiadiazol-2-amine” is a solid substance . It has a molecular weight of 183.27 . The CAS Number is 56882-77-0 .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

- Schiff bases derived from 1,3,4-thiadiazole compounds, including 5-Cyclohexyl-1,2,4-thiadiazol-3-amine, have shown significant antiproliferative and antimicrobial properties. These compounds exhibit DNA protective ability and strong activity against certain bacteria, such as Staphylococcus epidermidis. Some derivatives also exhibit cytotoxicity against cancer cell lines like MDA-MB-231 and PC-3, suggesting potential applications in cancer therapy (Gür et al., 2020).

Structural Analysis and Synthesis

- Studies focusing on the structural analysis and synthesis of this compound derivatives have been conducted. This includes research on the stability of these molecules and their electronic transitions, which are essential for understanding their reactivity and potential applications in various fields, including material science (Dani et al., 2013).

Solid-Phase Synthesis

- Solid-phase synthesis methods have been developed for creating libraries of 1,3,4-thiadiazole derivatives. This approach is significant for generating diverse analogs with varied biological properties, potentially useful in drug development and other applications (Yang, Choe & Gong, 2016).

Anti-Inflammatory and Analgesic Properties

- Transition metal complexes containing 1,3,4-thiadiazole derivatives, such as this compound, have shown promising anti-inflammatory and analgesic activities. This highlights their potential in the development of new therapeutic agents (Naik et al., 2015).

Anticancer Activity

- Novel 1,3,4-thiadiazole analogs have been synthesized and evaluated for anticancer activity. This includes in vitro and in vivo studies, highlighting the potential of these compounds as antitumor agents (Krishna et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

5-cyclohexyl-1,2,4-thiadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMGSKPLZLSOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NS2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane](/img/structure/B2532424.png)

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2532429.png)

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)

![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)

![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)